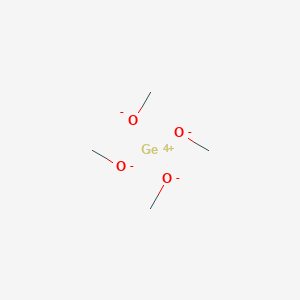
Germanium(4+);methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium(4+);methanolate is a compound consisting of germanium in the +4 oxidation state and methanolate ions. Germanium is a metalloid element with properties intermediate between metals and nonmetals. It is widely used in various high-tech applications due to its semiconducting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanium(4+);methanolate can be synthesized through the reaction of germanium tetrachloride with methanol under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of germanium tetrachloride in anhydrous methanol.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by evaporation of the solvent under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity germanium tetrachloride and methanol, with stringent control over reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming germanium dioxide and methanol.
Reduction: It can be reduced to lower oxidation states of germanium, such as germanium(2+).
Substitution: Methanolate ions can be substituted by other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in an inert solvent.
Major Products:
Oxidation: Germanium dioxide and methanol.
Reduction: Germanium(2+) compounds.
Substitution: Germanium halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
Germanium(4+);methanolate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in enhancing immune function and as a potential therapeutic agent.
Industry: Utilized in the production of semiconductors, optical fibers, and infrared optics
Wirkmechanismus
The mechanism of action of germanium(4+);methanolate involves its interaction with biological molecules and cellular pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit antihypoxic activity. These effects contribute to its potential therapeutic benefits, including immune modulation and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Germanium dioxide: Another germanium compound with similar oxidation states but different applications.
Germanium tetrachloride: A precursor for various germanium compounds, including germanium(4+);methanolate.
Germanium sulfide: Used in different industrial applications, particularly in optics and electronics.
Uniqueness: this compound is unique due to its specific combination of germanium and methanolate ions, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
germanium(4+);methanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3O.Ge/c4*1-2;/h4*1H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENSVMKFVWLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].C[O-].[Ge+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12GeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














